molecular formula C11H10BrNO B1532892 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one CAS No. 2169908-65-8

1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B1532892
CAS No.: 2169908-65-8
M. Wt: 252.11 g/mol
InChI Key: BARKKZMWYPTQKH-UHFFFAOYSA-N
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Description

1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one is a brominated indole derivative featuring a ketone group at the C3 position of the indole ring. Its molecular formula is C₁₁H₁₀BrNO (molecular weight: 252.12 g/mol), with substituents at positions 6 (bromo) and 7 (methyl) on the indole scaffold . This compound is of significant interest in medicinal chemistry due to the indole core’s prevalence in bioactive molecules, such as serotonin receptor modulators and kinase inhibitors . The bromine atom enhances electrophilic reactivity, while the methyl group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

1-(6-bromo-7-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-10(12)4-3-8-9(7(2)14)5-13-11(6)8/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARKKZMWYPTQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

This compound serves as a fundamental building block for synthesizing more complex indole derivatives. Its unique structure allows chemists to explore various synthetic pathways to develop new compounds with potential applications in different fields.

Research indicates that 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one possesses potential antimicrobial and anticancer properties. Studies have shown its interaction with specific biological targets, leading to various therapeutic effects.

Medicinal Applications

Ongoing research is focused on its potential as a therapeutic agent for diseases such as cancer and infections. The compound's ability to interact with biological receptors makes it a candidate for drug development.

Industrial Uses

In addition to its biological applications, this compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals, highlighting its versatility.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer effects of 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethanone on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound in anticancer drug development.

Study 2: Antimicrobial Activity

In another study, researchers investigated the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated that it exhibited potent antibacterial activity, particularly against Gram-positive bacteria.

Study 3: Synthesis of Novel Derivatives

A recent paper focused on synthesizing novel derivatives of this compound to enhance its biological activity. The modifications led to improved potency against targeted diseases, showcasing its potential for further development in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Brominated Indole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications Reference
1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one Br (6), CH₃ (7) C₁₁H₁₀BrNO 252.12 2169908-65-8 High lipophilicity; drug discovery
1-(6-Bromo-1-methyl-1H-indol-3-yl)ethan-1-one Br (6), CH₃ (1) C₁₁H₁₀BrNO 252.12 1368773-22-1 N-methylation alters steric effects
1-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one Br (4), CH₃ (7) C₁₁H₁₀BrNO 252.12 2741623-10-7 Electron-withdrawing Br at C4
1-(7-Bromo-1H-indol-3-yl)ethanone Br (7) C₁₀H₈BrNO 238.08 944086-09-3 Lower lipophilicity; synthesis intermediate
1-(3-Bromo-7-methyl-1H-indol-1-yl)ethan-1-one Br (3), CH₃ (7) C₁₁H₁₀BrNO 252.12 1375064-60-0 Bromine at C3 increases ring strain

Key Observations :

Positional Effects: Bromine at C6 (target compound) vs. C3 or C4 (other isomers) alters electronic distribution. For example, bromine at C6 deactivates the indole ring toward electrophilic substitution compared to C3 substitution .

Lipophilicity: The target compound’s logP is higher than that of 1-(7-Bromo-1H-indol-3-yl)ethanone due to the additional methyl group, suggesting improved membrane permeability .

Synthetic Utility: Compounds like 1-(7-Bromo-1H-indol-3-yl)ethanone (CAS 944086-09-3) are often intermediates in synthesizing more complex derivatives, whereas the target compound’s substituents make it a terminal product for direct biological evaluation .

Functional Analogues with Heteroaromatic Substituents

Table 2: Comparison with Heteroaromatic Ethane-1-one Derivatives

Compound Name Core Structure Key Substituents Applications Reference
1-(Pyridin-3-yl)ethan-1-one Pyridine None Ligand in metal complexes
1-(1H-Indol-3-yl)ethan-1-one Indole None Serotonin analogue studies
This compound Indole Br (6), CH₃ (7) Anticancer lead compound

Key Observations :

  • The target compound’s bromo-methyl-indole scaffold offers unique steric and electronic properties compared to simpler indole or pyridine derivatives. For example, pyridine-based ethanones exhibit higher water solubility but lower affinity for hydrophobic binding pockets in enzymes .
  • In contrast, brominated indoles like the target compound show enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Biological Activity

1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one is a compound within the indole family, recognized for its diverse biological activities and applications in medicinal chemistry. Indoles are pivotal in various natural products and pharmaceuticals, exhibiting a range of biological effects including antimicrobial, anticancer, and neuroprotective properties.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity . In studies involving various cancer cell lines, the compound has shown potential to inhibit cell proliferation and induce apoptosis. For instance, derivatives of indole structures have been linked to the suppression of the ERK signaling pathway, a crucial pathway in cancer progression. This inhibition leads to decreased phosphorylation levels of critical proteins involved in cell cycle regulation and survival, such as ERK1/2, c-Raf, MEK1/2, and AKT .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Various studies have highlighted the effectiveness of indole derivatives against a range of pathogens. For example, certain brominated indoles have demonstrated potent activity against both bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infections .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : The indole structure allows for interactions with various receptors and enzymes, influencing signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer cell signaling pathways, contributing to its anticancer effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar indole derivatives:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
1-(7-Bromo-1H-indol-3-yl)ethanoneBromine at 7th positionModerateLow
1-(6-Chloro-7-methyl-1H-indol-3-yl)ethan-1-oneChlorine instead of bromineLowModerate
1-(6-Bromo-1H-indol-3-yl)ethan-1-oneLacks methyl group at 7th positionHighHigh

This table illustrates that variations in substituents significantly affect both anticancer and antimicrobial activities. The presence of bromine at the 6th position appears to enhance these biological properties compared to other halogenated derivatives.

Study on Anticancer Activity

A notable study evaluated the effects of this compound on MGC-803 gastric cancer cells. The findings showed that treatment with this compound resulted in:

  • Induction of apoptosis
  • G2/M phase cell cycle arrest

The study concluded that the compound could effectively reduce cell viability through mechanisms involving the inhibition of key signaling pathways .

Study on Antimicrobial Effects

Another research effort focused on testing the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one?

The synthesis typically involves electrophilic substitution on the indole core. Bromination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as a solvent at 0–25°C). The methyl and acetyl groups at positions 7 and 3, respectively, act as directing groups, influencing regioselectivity . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How can the structural integrity of this compound be validated?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., acetyl group at δ ~2.6 ppm for 1H^1H; bromine’s deshielding effect on adjacent carbons) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (252.12 g/mol) and isotopic patterns for bromine .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (see Advanced Questions for methodology) .

Q. What are the primary applications of structurally related brominated indole derivatives?

Brominated indoles are explored for:

  • Neuroprotective Activity : 2-(6-Bromo-1H-indol-3-yl)ethanol (CAS 214915-72-7) shows potential in modulating oxidative stress pathways .
  • Antimicrobial Screening : Analogous compounds inhibit bacterial growth via membrane disruption .

Q. Table 1. Key Identifiers of this compound

PropertyValueSource
Molecular FormulaC11_{11}H10_{10}BrNO
Molecular Weight252.12 g/mol
SMILESBrc1ccc2c(c1)[nH]cc2C(=O)C
InChI KeyJKNOMMZAFCVSGO-UHFFFAOYSA-N

Advanced Research Questions

Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
  • Structure Solution : Employ SHELXT for phase determination via intrinsic phasing algorithms .
  • Refinement : Apply SHELXL for least-squares refinement, addressing thermal parameters and disorder modeling .
  • Validation : DIAMOND visualizes packing interactions; check R-factor convergence (<5%) and residual electron density .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The acetyl group may form hydrogen bonds with active-site residues .
  • MD Simulations : GROMACS assesses stability in lipid bilayers, critical for evaluating blood-brain barrier permeability .

Q. How can regioselectivity in bromination be optimized during synthesis?

  • Directing Groups : The 7-methyl group directs bromine to the 6-position via steric and electronic effects.
  • Solvent Control : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack kinetics .
  • Temperature : Low temperatures (0–5°C) minimize side reactions (e.g., di-bromination) .

Q. What contradictions exist in reported biological activities of brominated indoles, and how can they be addressed?

Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative activity) may arise from:

  • Assay Variability : Standardize MIC testing using CLSI guidelines.
  • Membrane Permeability : Quantify logP values (e.g., ~2.8 for this compound) to correlate lipophilicity with uptake .

Q. Table 2. Comparison of Brominated Indole Derivatives

CompoundCAS NumberBiological ActivityKey Structural Feature
2-(6-Bromo-1H-indol-3-yl)ethanol214915-72-7NeuroprotectiveEthanol substituent at C3
1-{6-Chloro-2-methylimidazo...N/AAntiparasiticImidazopyridine fusion
Target Compound2169908-65-8Under investigation7-Methyl, 6-bromo, acetyl

Q. Methodological Notes

  • SHELX Workflow : For crystallography, refine hydrogen atoms isotropically and apply TWIN/BASF commands if twinning is detected .
  • SAR Studies : Synthesize analogs with halogens at positions 5 or 4 to compare activity profiles .
  • Safety : Handle brominated compounds in fume hoods; avoid prolonged skin contact due to potential alkylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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